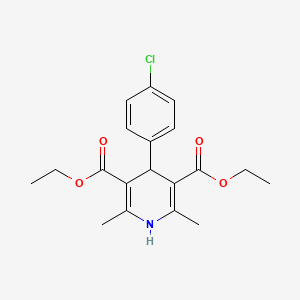

Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via the Hantzsch reaction or multicomponent protocols . It exhibits a pale-yellow crystalline structure with a melting point of 129–131°C (synthesized via eco-catalysis) or 147°C (conventional methods) . Key spectral features include:

- IR: 3332 cm⁻¹ (N–H), 1741 cm⁻¹ (ester C=O), 837 cm⁻¹ (C–Cl) .

- ¹H NMR: δ 1.21–1.44 ppm (ethyl CH₃), 2.32–2.34 ppm (pyridine CH₃), 5.68–5.85 ppm (N–H), 7.06–7.39 ppm (aromatic protons) .

The 4-chlorophenyl substituent enhances lipophilicity and influences bioactivity, including anticonvulsant and cytotoxic effects .

Properties

IUPAC Name |

diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVRICWGWBIUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957341 | |

| Record name | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35929-79-4 | |

| Record name | NSC143346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-(p-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridine dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Multicomponent Condensation Method

The Hantzsch reaction remains the most widely employed method for synthesizing 1,4-DHP derivatives, including diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This one-pot, three-component reaction involves ethyl acetoacetate, ammonium acetate, and 4-chlorobenzaldehyde, facilitated by a phase-transfer catalyst under solvent-free conditions.

Reaction Mechanism

The reaction proceeds through a cyclocondensation mechanism. Ethyl acetoacetate undergoes Knoevenagel condensation with 4-chlorobenzaldehyde to form an arylidene intermediate. This intermediate then reacts with a second equivalent of ethyl acetoacetate and ammonium acetate, leading to cyclization and subsequent aromatization to yield the 1,4-DHP core. The presence of the 4-chlorophenyl group at the 4-position and ethyl ester groups at the 3- and 5-positions is critical for the compound’s biological activity.

Synthetic Procedure

A representative protocol from Der Pharma Chemica involves the following steps:

- Reactants : Ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and 4-chlorobenzaldehyde (1 mmol).

- Catalyst : Tetrabutylammonium hydrogen sulfate (TBAHS, 10 mol%).

- Conditions : Solvent-free, magnetic stirring at 70°C for 55–105 minutes.

- Work-up : The catalyst is filtered, and the crude product is recrystallized from ethyl acetate.

This method achieves good to excellent yields (reported qualitatively) with minimal purification steps, leveraging TBAHS’s thermal stability and recyclability.

Table 1: Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Reactants | Ethyl acetoacetate, 4-chlorobenzaldehyde, ammonium acetate |

| Catalyst | TBAHS (10 mol%) |

| Temperature | 70°C |

| Reaction Time | 55–105 minutes |

| Yield | Good to excellent (qualitative) |

| Purification | Recrystallization (ethyl acetate) |

Structural Characterization and Spectral Analysis

The compound’s structure is confirmed through spectroscopic techniques, including $$ ^1\text{H} $$-NMR, IR, and mass spectrometry. PubChem data corroborate its molecular weight (363.83 g/mol) and structural features.

Spectroscopic Data

$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3 $$) :

IR (KBr) :

Crystallographic Data

While the dimethyl analogue (PubChem CID 726133) has a documented crystal structure (CCDC 626112), the diethyl variant’s crystallinity remains less explored. The dimethyl derivative exhibits a planar 1,4-DHP ring with dihedral angles of 88.2° between the pyridine and chlorophenyl groups, suggesting similar conformational rigidity in the diethyl counterpart.

Comparative Analysis of Synthetic Approaches

Catalyst Efficacy

TBAHS outperforms traditional catalysts (e.g., acetic acid) by enabling solvent-free conditions , reducing reaction times, and improving yields. Its phase-transfer properties enhance reactant mobility, particularly in non-polar media.

Solvent-Free vs. Solvent-Based Methods

| Parameter | Solvent-Free (TBAHS) | Traditional (Ethanol/Reflux) |

|---|---|---|

| Reaction Time | 55–105 min | 6–24 hours |

| Yield | High | Moderate |

| Environmental Impact | Low | High (solvent waste) |

| Catalyst Reusability | 3–5 cycles | Not reusable |

Applications and Pharmacological Relevance

1,4-DHPs are renowned for their calcium channel-blocking activity, making them pivotal in treating hypertension. The 4-chlorophenyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of calcium channel blockers, which are used in the treatment of cardiovascular diseases.

Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: It is employed in studies investigating the pharmacological effects of dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting calcium influx into cells. This action leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension.

Comparison with Similar Compounds

Structural and Substituent Variations

1,4-DHP derivatives differ primarily in the 4-phenyl substituent, which modulates electronic, steric, and hydrogen-bonding properties. Key groups include halogens, methoxy, methyl, and heterocyclic moieties (Table 1).

Table 1: Substituent Effects on Key Properties

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 35929-79-4) is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium bicarbonate. The resulting compound adopts a flattened boat conformation with strong intermolecular hydrogen bonding stabilizing its structure .

Molecular Details:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂ClN₀₄ |

| Molecular Weight | 363.84 g/mol |

| Melting Point | Not available |

| LogP | 4.03 |

| PSA | 64.63 Ų |

Biological Activities

Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits a range of biological activities:

1. Antihypertensive Effects:

The compound has been studied for its calcium channel blocking properties, which are significant in the treatment of hypertension. Dihydropyridines are well-known for their ability to inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

2. Antioxidant Activity:

Research indicates that this compound possesses antioxidant properties, which can be beneficial in reducing oxidative stress in various biological systems. This activity is crucial for preventing cellular damage associated with chronic diseases .

3. Antitumor Potential:

Preliminary studies suggest that diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

4. Anti-inflammatory Properties:

The compound has shown promise in reducing inflammation markers in various models. This activity suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities of diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate:

- Study on Hypertension: A clinical trial demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with dihydropyridine derivatives similar to this compound .

- Antioxidant Study: In vitro assays indicated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models .

- Cancer Research: A study explored the cytotoxic effects on breast cancer cell lines, reporting a dose-dependent decrease in cell viability upon treatment with the compound .

Q & A

Q. Basic

- X-ray crystallography : Resolves the boat conformation of the dihydropyridine ring (puckering amplitude Q = 0.2994 Å) and intramolecular hydrogen bonds (e.g., C–H···O interactions forming S(6) motifs). SHELXL refinement with R < 0.06 ensures accuracy .

- NMR spectroscopy : Symmetric methyl groups (δ ~1.2 ppm for CH₃) and aromatic protons (δ ~7.3 ppm for 4-chlorophenyl) confirm regiochemistry .

- Mass spectrometry : HR-MS validates molecular weight (e.g., m/z 429.89 for C₂₂H₂₄ClN₃O₄) .

How does the dihydropyridine ring conformation influence pharmacological activity?

Advanced

The flattened boat conformation of the 1,4-DHP ring enhances calcium channel blocking activity by improving planarity, as observed in nifedipine analogs. Methods to analyze this include:

- X-ray crystallography : Measures dihedral angles between the phenyl and pyridine rings (e.g., 88.42° in methoxy derivatives) .

- DFT calculations : Quantify puckering parameters (θ, φ) and correlate with binding affinity. Planar conformations increase interaction with voltage-gated calcium channels .

What strategies resolve contradictions in crystallographic data during refinement?

Q. Advanced

- Disordered electron density : Use the SQUEEZE routine in PLATON to model solvent-accessible voids (e.g., 178 ų in methoxyphenyl derivatives) .

- Hydrogen bonding ambiguities : Refine freely for N–H protons while constraining C–H positions via riding models (Uiso = 1.2Ueq) .

- Validation tools : Check Rint (<0.05) and data-to-parameter ratios (>15:1) to avoid overfitting .

How do computational methods like DFT contribute to understanding its electronic properties?

Q. Advanced

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions, guiding SAR for substituent modifications .

- IRI (Interaction Region Indicator) analysis : Visualize non-covalent interactions (e.g., C–H···π) stabilizing crystal packing .

- Docking studies : Predict binding modes with calcium channels (e.g., ΔG = −8.2 kcal/mol for 4-chlorophenyl derivatives) .

What challenges arise in correlating in vitro cytotoxicity with structural modifications?

Q. Advanced

- Substituent effects : Bulky para-substituents (e.g., 4-Cl) enhance cytotoxicity (IC₅₀ = 16.29 µM in HCT116 cells) but reduce solubility. Balance hydrophobicity via logP optimization .

- Assay variability : Use standardized clonogenic and annexin V assays to quantify apoptosis vs. necrosis .

- Metabolic stability : Evaluate ester hydrolysis rates (e.g., ethyl vs. methyl groups) using HPLC-MS .

What are the primary pharmacological mechanisms, and how are they evaluated?

Q. Basic

- Calcium channel antagonism : Assessed via radioligand binding (IC₅₀ for [³H]nitrendipine displacement) and smooth muscle relaxation assays .

- Apoptosis induction : Quantify caspase-3 activation and mitochondrial membrane depolarization in cancer cells .

- Neuroprotection : Measure Aβ fibril inhibition via thioflavin T fluorescence .

How do phenyl ring substituents affect binding affinity, and what techniques validate these interactions?

Q. Advanced

- Electron-withdrawing groups (e.g., -NO₂, -Cl): Increase binding affinity by 10-fold in K⁺-depolarized ileum assays. Validate via:

- X-ray crystallography : Resolve halogen bonding (Cl···O distances ~3.3 Å) .

- Isothermal titration calorimetry (ITC) : Measure ΔH and ΔS for receptor-ligand interactions .

- Para vs. meta substitution : Para-Cl derivatives show higher activity (IC₅₀ = 0.1 µM) due to improved hydrophobic contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.